4-苄氧基-2-氯苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

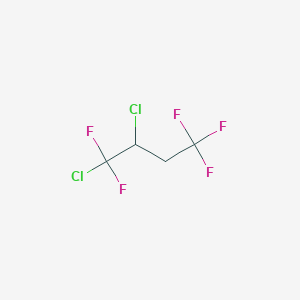

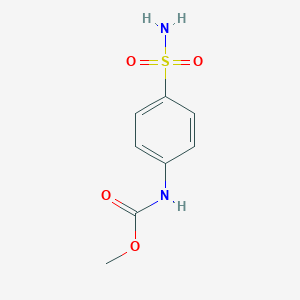

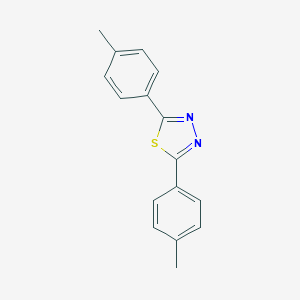

4-Benzyloxy-2-chlorophenylboronic acid is a chemical compound with the molecular formula C13H12BClO3 . It has a molecular weight of 262.5 . The compound is solid in physical form .

Synthesis Analysis

Pinacol boronic esters, such as 4-Benzyloxy-2-chlorophenylboronic acid, are valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis

The InChI code for 4-Benzyloxy-2-chlorophenylboronic acid is 1S/C13H12BClO3/c15-13-8-11 (6-7-12 (13)14 (16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 .Chemical Reactions Analysis

The compound can undergo a variety of reactions. For instance, it can participate in a formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . This hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .Physical and Chemical Properties Analysis

The compound has a boiling point of 449.0±55.0C at 760 mmHg and a melting point of 130-134C . It is stored in an inert atmosphere at 2-8C . The compound has a flash point of 225.4 .科学研究应用

合成和生物活性

4-苄氧基-2-氯苯硼酸已被用于合成新的生物活性偶氮-吡唑啉衍生物。这些化合物对革兰氏阴性(大肠杆菌)和革兰氏阳性(金黄色葡萄球菌)细菌都表现出显著的抗菌活性,突显了其在开发新的抗微生物剂方面的潜力 (Hawaiz & Samad, 2012)。

环境应用

在环境科学中,该化合物已被牵涉到与污染物降解相关的研究中。例如,利用氧扩散阴极在水中光催化降解除草剂,展示了4-苄氧基-2-氯苯硼酸衍生物在增强污染物去除技术效率方面的作用 (Brillas, Boye, & Dieng, 2003)。

材料科学和发光

在材料科学中,4-苄氧基-2-氯苯硼酸的衍生物已被用于合成镧系配位化合物,以探索电子给予或电子吸引基团对光物理性质的影响。这些研究对于开发具有定制发光性能的新材料至关重要,这些材料可以应用于照明、显示和生物成像 (Sivakumar, Reddy, Cowley, & Vasudevan, 2010)。

高级氧化过程

水处理的高级氧化过程研究也应用了这种化合物。涉及使用阳极氧化方法电化学降解各种有机污染物(如氯苯乙酸)的研究展示了该化合物在环境清洁工作中的相关性。这些方法承诺为废水中持久性有机污染物的去除提供有效解决方案 (Sirés等,2006)。

传感和检测

此外,从羧基苯硼酸衍生的碳点已被开发用于高度选择性和敏感的传感应用。这些发展包括在水中检测苯并[a]芘,展示了4-苄氧基-2-氯苯硼酸衍生物在创建用于环境监测和安全评估的先进传感器方面的潜力 (Sun et al., 2021)。

安全和危害

The compound is labeled with the GHS07 pictogram and has a warning signal word . Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed and can cause skin and eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Relevant Papers The compound has been mentioned in several peer-reviewed papers . One notable study discusses the catalytic protodeboronation of pinacol boronic esters .

作用机制

Target of Action

The primary target of 4-Benzyloxy-2-chlorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound has amolecular weight of 262.50 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds .

Action Environment

The action of 4-Benzyloxy-2-chlorophenylboronic acid is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, requires exceptionally mild and functional group tolerant reaction conditions . The stability of the compound, which is generally environmentally benign, also plays a crucial role in its efficacy .

属性

IUPAC Name |

(2-chloro-4-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJZHUNYMXRAJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[4.5]decane-8-carboxylic acid](/img/structure/B172430.png)

![Calcium 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B172434.png)

![1,4-Dioxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B172440.png)

![[(2R,3R,4S,5R,6R)-4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)-2-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B172445.png)

![4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol](/img/structure/B172446.png)